6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoxazolopyridines, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including a methyl group, a pyrazole ring, and an isoxazole ring, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the isoxazole and pyridine moieties. One common synthetic route involves the reaction of 1,3,5-trimethylpyrazole with appropriate reagents to form the intermediate pyrazole derivative, which is then further reacted with isoxazole and pyridine derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the molecule.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines
Scientific Research Applications
Chemistry
In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, 6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid may exhibit various bioactive properties. It can be studied for its potential effects on biological systems, including its interaction with enzymes, receptors, and other biomolecules.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features may make it suitable for the development of new drugs, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial treatments.
Industry
Industrially, this compound may find applications in the development of new materials or chemical processes. Its unique properties could be harnessed for use in various industrial applications, such as in the production of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical studies to identify the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoxazolopyridines: : Other isoxazolopyridines with different substituents on the pyridine ring.
Pyrazole Derivatives: : Compounds containing pyrazole rings with various substituents.
Isoxazole Derivatives: : Compounds containing isoxazole rings with different functional groups.
Uniqueness
6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid stands out due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-6-5-9(14(19)20)11-12(17-21-13(11)15-6)10-7(2)16-18(4)8(10)3/h5H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVMXGWZOCLFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=C(N(N=C3C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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